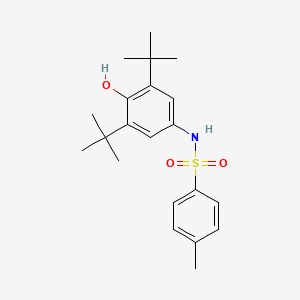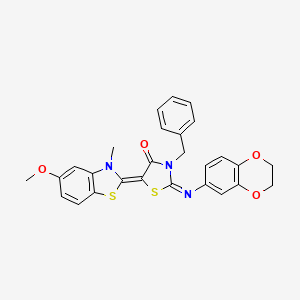![molecular formula C29H21N3O2 B5183066 N-(2-hydroxyethyl)-N-phenyldibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5183066.png)
N-(2-hydroxyethyl)-N-phenyldibenzo[a,c]phenazine-11-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxyethyl)-N-phenyldibenzo[a,c]phenazine-11-carboxamide is a chemical compound used in scientific research for its potential pharmacological properties. It is a member of the phenazine family of compounds, which have been shown to have a wide range of biological activities, including antibacterial, antifungal, antitumor, and antiviral properties.
Wirkmechanismus
The exact mechanism of action of N-(2-hydroxyethyl)-N-phenyldibenzo[a,c]phenazine-11-carboxamide is not fully understood. However, it is believed to act by inhibiting various cellular pathways involved in cell growth and proliferation. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-N-phenyldibenzo[a,c]phenazine-11-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. In addition, it has been shown to inhibit the growth of bacterial and fungal strains by disrupting their cell membranes and inhibiting various metabolic pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2-hydroxyethyl)-N-phenyldibenzo[a,c]phenazine-11-carboxamide is its potential as a broad-spectrum antimicrobial and antitumor agent. It has shown promising results in vitro against various cancer cell lines and bacterial and fungal strains. However, one of the limitations of this compound is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(2-hydroxyethyl)-N-phenyldibenzo[a,c]phenazine-11-carboxamide. One area of interest is its potential as a therapeutic agent for cancer and infectious diseases. Further studies are needed to determine its efficacy in vivo and to evaluate its safety profile. In addition, there is a need for further research on the mechanism of action of this compound and its potential as a lead compound for the development of new drugs. Finally, there is a need for further studies on the synthesis and characterization of this compound and its derivatives.
Synthesemethoden
The synthesis of N-(2-hydroxyethyl)-N-phenyldibenzo[a,c]phenazine-11-carboxamide involves the reaction of dibenzo[a,c]phenazine-11-carboxylic acid with ethylene glycol and phenylhydrazine in the presence of a catalyst. The resulting compound has been characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxyethyl)-N-phenyldibenzo[a,c]phenazine-11-carboxamide has been shown to have potential pharmacological properties, including antitumor and antimicrobial activity. It has been tested in vitro against various cancer cell lines, including breast, lung, and colon cancer, and has been shown to inhibit cell growth and induce apoptosis. In addition, it has been tested against various bacterial and fungal strains and has shown promising results as an antibacterial and antifungal agent.
Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)-N-phenylphenanthro[9,10-b]quinoxaline-11-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21N3O2/c33-17-16-32(20-8-2-1-3-9-20)29(34)19-14-15-25-26(18-19)31-28-24-13-7-5-11-22(24)21-10-4-6-12-23(21)27(28)30-25/h1-15,18,33H,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQPCTFAKRFXMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCO)C(=O)C2=CC3=C(C=C2)N=C4C5=CC=CC=C5C6=CC=CC=C6C4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)-N-phenylphenanthro[9,10-b]quinoxaline-11-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-1-(2-phenylethyl)-8-(1,3-thiazol-2-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5182986.png)
![4-fluoro-N,N-dimethyl-3-[(4-phenyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5182990.png)
![4-methyl-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5182992.png)
![1-(2-fluorobenzyl)-N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5183010.png)
![5-({[2-(diethylamino)ethyl]amino}methylene)-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5183013.png)
![5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5183023.png)
![dimethyl 2-[({[4-amino-5-(ethoxycarbonyl)-2-pyrimidinyl]thio}acetyl)amino]terephthalate](/img/structure/B5183031.png)

![methyl (2-methoxy-4-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5183044.png)
![2-(1-bromo-1-chloroethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B5183045.png)
![4-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]morpholine](/img/structure/B5183053.png)
![1-(4-ethoxyphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5183059.png)
![2-[4-methyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5183071.png)
